N-tert-butyl-2-(4-{[(thiophen-2-ylmethyl)amino]methyl}phenoxy)acetamide
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Overview
Description
N-tert-butyl-2-(4-{[(thiophen-2-ylmethyl)amino]methyl}phenoxy)acetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(4-{[(thiophen-2-ylmethyl)amino]methyl}phenoxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may include:
Formation of the phenoxyacetamide backbone: This can be achieved by reacting phenol with chloroacetic acid under basic conditions to form phenoxyacetic acid, followed by conversion to phenoxyacetyl chloride using thionyl chloride.
Introduction of the thienylmethyl group: The thienylmethyl group can be introduced through a nucleophilic substitution reaction, where the phenoxyacetyl chloride reacts with thienylmethylamine.
Addition of the tert-butyl group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(4-{[(thiophen-2-ylmethyl)amino]methyl}phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(4-{[(thiophen-2-ylmethyl)amino]methyl}phenoxy)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-2-(4-{[(2-furylmethyl)amino]methyl}phenoxy)acetamide: Similar structure with a furan ring instead of a thiophene ring.
N-(tert-butyl)-2-(4-{[(2-pyridylmethyl)amino]methyl}phenoxy)acetamide: Similar structure with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thienylmethyl group in N-tert-butyl-2-(4-{[(thiophen-2-ylmethyl)amino]methyl}phenoxy)acetamide may impart unique electronic and steric properties, influencing its reactivity and interactions compared to similar compounds with different heterocyclic rings.
Properties
Molecular Formula |
C18H24N2O2S |
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Molecular Weight |
332.5 g/mol |
IUPAC Name |
N-tert-butyl-2-[4-[(thiophen-2-ylmethylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C18H24N2O2S/c1-18(2,3)20-17(21)13-22-15-8-6-14(7-9-15)11-19-12-16-5-4-10-23-16/h4-10,19H,11-13H2,1-3H3,(H,20,21) |
InChI Key |
ZBEMVZJXHJHPNY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNCC2=CC=CS2 |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNCC2=CC=CS2 |
Origin of Product |
United States |
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